1,2:3,4-Di-O-isopropylidene-6-deoxy-6-tosyl-α-D-galactopyranose 1,2:3,4-Di-O-isopropylidene-6-deoxy-6-tosyl-α-D-galactopyranose
Brand Name: Vulcanchem
CAS No.: 70932-39-7
VCID: VC0014591
InChI: InChI=1S/C19H26O8S/c1-11-6-8-12(9-7-11)28(20,21)22-10-13-14-15(25-18(2,3)24-14)16-17(23-13)27-19(4,5)26-16/h6-9,13-17H,10H2,1-5H3/t13-,14+,15+,16-,17-/m1/s1
SMILES: CC1=CC=C(C=C1)S(=O)(=O)OCC2C3C(C4C(O2)OC(O4)(C)C)OC(O3)(C)C
Molecular Formula: C19H26O8S
Molecular Weight: 414.5 g/mol

1,2:3,4-Di-O-isopropylidene-6-deoxy-6-tosyl-α-D-galactopyranose

CAS No.: 70932-39-7

Reference Standards

VCID: VC0014591

Molecular Formula: C19H26O8S

Molecular Weight: 414.5 g/mol

1,2:3,4-Di-O-isopropylidene-6-deoxy-6-tosyl-α-D-galactopyranose - 70932-39-7

CAS No. 70932-39-7
Product Name 1,2:3,4-Di-O-isopropylidene-6-deoxy-6-tosyl-α-D-galactopyranose
Molecular Formula C19H26O8S
Molecular Weight 414.5 g/mol
IUPAC Name [(1S,2R,6R,8R,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methyl 4-methylbenzenesulfonate
Standard InChI InChI=1S/C19H26O8S/c1-11-6-8-12(9-7-11)28(20,21)22-10-13-14-15(25-18(2,3)24-14)16-17(23-13)27-19(4,5)26-16/h6-9,13-17H,10H2,1-5H3/t13-,14+,15+,16-,17-/m1/s1
Standard InChIKey CTGSZKNLORWSMQ-DRRXZNNHSA-N
Isomeric SMILES CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H]2[C@H]3[C@@H]([C@@H]4[C@H](O2)OC(O4)(C)C)OC(O3)(C)C
SMILES CC1=CC=C(C=C1)S(=O)(=O)OCC2C3C(C4C(O2)OC(O4)(C)C)OC(O3)(C)C
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)OCC2C3C(C4C(O2)OC(O4)(C)C)OC(O3)(C)C
Synonyms 1,2:3,4-Bis-O-(1-methylethylidene)-α-L-galactopyranose Benzenesulfonate;
PubChem Compound 11729369
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator